1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine
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Overview
Description
1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a 1,2,4-oxadiazole ring, a piperazine ring, and nitrophenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids under dehydrating conditions.
Attachment of the methylphenyl group:
Formation of the piperazine ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the nitrophenyl group: The final step involves the nitration of the phenyl ring attached to the piperazine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation can be carried out using palladium on carbon as a catalyst.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases such as sodium hydride.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-4-(4-nitrophenyl)piperazine
- 1-(3-Methoxy-4-nitrophenyl)piperazine
- 1-(4-Nitrophenyl)piperazine
Uniqueness
1-{[3-(3-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(4-nitrophenyl)piperazine is unique due to the presence of the 1,2,4-oxadiazole ring and the specific arrangement of substituents. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H21N5O3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
3-(3-methylphenyl)-5-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C20H21N5O3/c1-15-3-2-4-16(13-15)20-21-19(28-22-20)14-23-9-11-24(12-10-23)17-5-7-18(8-6-17)25(26)27/h2-8,13H,9-12,14H2,1H3 |
InChI Key |
FEBIKCWEOCKHLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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